1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one
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Overview
Description
Preparation Methods
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one undergoes various types of chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are often carried out under controlled temperatures and inert atmospheres . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one involves its interaction with specific molecular targets and pathways . The bromine atoms in the compound can form halogen bonds with various biological molecules, influencing their activity and function . Additionally, the thieno[3,4-b]thiophene core can interact with electron-rich or electron-deficient sites, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one can be compared with other similar compounds, such as:
1-(4,6-Dibromothieno[2,3-c]thiophen-2-yl)octan-1-one: This compound has a similar structure but differs in the position of the bromine atoms.
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)hexan-1-one: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
Properties
IUPAC Name |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)octan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2OS2/c1-2-3-4-5-6-7-10(17)11-8-9-12(18-11)14(16)19-13(9)15/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGRNELNZUKTEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857057 |
Source
|
Record name | 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327334-59-7 |
Source
|
Record name | 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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